molecular formula C8H11N3O2 B2842831 3-(4-Formylpiperazin-1-yl)-3-oxopropanenitrile CAS No. 733030-87-0

3-(4-Formylpiperazin-1-yl)-3-oxopropanenitrile

Cat. No.: B2842831
CAS No.: 733030-87-0
M. Wt: 181.195
InChI Key: GBZJYOHCLWTKDQ-UHFFFAOYSA-N
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Description

3-(4-Formylpiperazin-1-yl)-3-oxopropanenitrile is an organic compound featuring a piperazine ring substituted with a formyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Formylpiperazin-1-yl)-3-oxopropanenitrile typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Formylation: The piperazine ring is then formylated using formic acid or formyl chloride in the presence of a catalyst such as pyridine.

    Nitrile Introduction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can undergo oxidation to form carboxylic acids.

    Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted piperazines depending on the reagents used.

Scientific Research Applications

3-(4-Formylpiperazin-1-yl)-3-oxopropanenitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Material Science: The compound can be used in the development of polymers and resins with specific properties.

    Biological Studies: It serves as a building block for the synthesis of bioactive molecules that can be used in drug discovery and development.

Mechanism of Action

The mechanism of action of 3-(4-Formylpiperazin-1-yl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The formyl and nitrile groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Formylpiperazine: Lacks the nitrile group, making it less versatile in certain chemical reactions.

    3-Oxopropanenitrile: Lacks the piperazine ring, limiting its applications in medicinal chemistry.

    N-Formylpiperazine: Similar structure but different functional group positioning, affecting its reactivity and applications.

Uniqueness

3-(4-Formylpiperazin-1-yl)-3-oxopropanenitrile is unique due to the presence of both the formyl and nitrile groups on the piperazine ring, providing a versatile scaffold for further chemical modifications and applications in various fields.

Properties

IUPAC Name

3-(4-formylpiperazin-1-yl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c9-2-1-8(13)11-5-3-10(7-12)4-6-11/h7H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZJYOHCLWTKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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